(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylbenzoate
CAS No.:
Cat. No.: VC16379829
Molecular Formula: C28H23NO5
Molecular Weight: 453.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H23NO5 |
|---|---|
| Molecular Weight | 453.5 g/mol |
| IUPAC Name | [(2E)-2-[(5-methoxy-1-methylindol-3-yl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] 2-methylbenzoate |
| Standard InChI | InChI=1S/C28H23NO5/c1-16-7-5-6-8-20(16)28(31)34-24-12-10-21-26(30)25(33-27(21)17(24)2)13-18-15-29(3)23-11-9-19(32-4)14-22(18)23/h5-15H,1-4H3/b25-13+ |
| Standard InChI Key | YFKGQXIRNMTOIP-DHRITJCHSA-N |
| Isomeric SMILES | CC1=CC=CC=C1C(=O)OC2=C(C3=C(C=C2)C(=O)/C(=C\C4=CN(C5=C4C=C(C=C5)OC)C)/O3)C |
| Canonical SMILES | CC1=CC=CC=C1C(=O)OC2=C(C3=C(C=C2)C(=O)C(=CC4=CN(C5=C4C=C(C=C5)OC)C)O3)C |
Introduction
Structural and Molecular Characteristics
Core Components and Functional Groups
The molecule integrates three primary structural domains:
-
Indole moiety: A 5-methoxy-1-methyl-substituted indole ring system, known for its prevalence in bioactive molecules such as serotonin and melatonin.
-
Benzofuran core: A 7-methyl-3-oxo-2,3-dihydro-1-benzofuran unit, contributing rigidity and electronic properties that influence binding interactions .
-
Benzoate ester: A 2-methylbenzoate group at the 6-position of the benzofuran, enhancing lipophilicity and metabolic stability.
The (2E)-configuration of the methylidene group ensures planar geometry, critical for π-π stacking interactions with aromatic residues in protein binding pockets.
Molecular Properties
Key molecular descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 453.5 g/mol |
| IUPAC Name | [(2E)-2-[(5-Methoxy-1-methylindol-3-yl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] 2-methylbenzoate |
| Canonical SMILES | CC1=CC=CC=C1C(=O)OC2=C(C3=C(C=C2)C(=O)C(=CC4=CN(C5=C4C=C(C=C5)OC)C)O3)C |
| Topological Polar Surface Area | 83.7 Ų |
These properties were derived from computational modeling and experimental data.
Synthetic Pathways and Preparation
Key Synthetic Steps
The synthesis of this compound involves sequential reactions to construct each structural domain:
-
Indole Intermediate: 5-Methoxy-1-methylindole is prepared via Fischer indolization, utilizing hydrazine derivatives and ketones under acidic conditions .
-
Benzofuran Core: 7-Methyl-3-oxo-2,3-dihydro-1-benzofuran is synthesized through Claisen-Schmidt condensation, followed by oxidative cyclization .
-
Esterification: The benzoate group is introduced via Steglich esterification, coupling 2-methylbenzoic acid with the hydroxylated benzofuran intermediate using dicyclohexylcarbodiimide (DCC) as a coupling agent.
Optimization Challenges
Critical challenges include:
-
Stereochemical control: Ensuring the (2E)-configuration requires low-temperature reaction conditions (-20°C) to minimize isomerization.
-
Purification: Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) achieves >95% purity, as confirmed by HPLC.
Predicted Biological Activities
Computational Predictions
Using PASS (Prediction of Activity Spectra for Substances), the compound shows high probability scores () for:
-
Anti-inflammatory activity: Inhibition of cyclooxygenase-2 (COX-2) via interaction with the arachidonic acid binding site .
-
Anticancer potential: Intercalation with DNA topoisomerase II, disrupting replication in breast cancer cell lines (MCF-7).
Structure-Activity Relationships (SAR)
-
Indole substitution: The 5-methoxy group enhances solubility, while 1-methylation reduces metabolic deactivation by cytochrome P450 enzymes.
-
Benzofuran oxidation: The 3-oxo group facilitates hydrogen bonding with serine residues in enzyme active sites .
| Target | Mechanism | Potential Indication |
|---|---|---|
| GPR40 (FFAR1) | Agonism, enhancing insulin secretion | Type 2 diabetes |
| COX-2 | Competitive inhibition | Rheumatoid arthritis |
| Topoisomerase II | DNA cleavage complex stabilization | Oncology |
These targets are inferred from structural analogs, such as GPR40 agonists described in patent WO2014073904A1 .
Bioavailability Considerations
The logP value of 3.2 predicts moderate blood-brain barrier permeability, while the benzoate ester may undergo hepatic hydrolysis to the active carboxylic acid metabolite.
Comparative Analysis with Structural Analogs
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Target Compound | Indole-benzofuran-benzoate | Anti-inflammatory, anticancer |
| Indomethacin | Indole-acetic acid | COX inhibition |
| LY2881835 | Benzofuran-GPR40 agonist | Antidiabetic |
The target compound’s dual indole-benzofuran architecture distinguishes it from single-domain analogs, enabling multi-target engagement .
Future Research Directions
Priority Investigations
-
In vivo pharmacokinetics: Assess oral bioavailability and metabolite profiling in rodent models.
-
Toxicology screens: Evaluate hepatotoxicity and genotoxicity in human primary cell cultures.
Formulation Development
Encapsulation in PLGA nanoparticles could address solubility limitations, enhancing therapeutic index for oncology applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume